molecular formula C17H7N3 B14584109 Phenanthrene-3,9,10-tricarbonitrile CAS No. 61469-65-6

Phenanthrene-3,9,10-tricarbonitrile

Cat. No.: B14584109
CAS No.: 61469-65-6
M. Wt: 253.26 g/mol
InChI Key: PQWMTFJVEPRDJC-UHFFFAOYSA-N
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Description

Phenanthrene-3,9,10-tricarbonitrile (CAS# 61469-65-6) is a specialized tricyclic aromatic compound with the molecular formula C17H7N3 and a molecular weight of 253.258 g/mol . This compound features a rigid phenanthrene core, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three angularly fused benzene rings, providing a planar conjugated π-system that enables charge transport and π-π stacking . The presence of three electron-withdrawing cyano groups at the 3, 9, and 10 positions significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis . While specific biological data for this compound is limited, the phenanthrene scaffold is recognized as a privileged structure in medicinal chemistry research. Derivatives of phenanthrene are investigated as aromatic scaffolds for hydrophobic cores and π-π interactions in drug design . Some phenanthrene derivatives have been reported as allosteric modulators of the NMDA receptor, a target implicated in neurological disorders such as schizophrenia, chronic pain, and Alzheimer's disease . Other phenanthrenequinone derivatives have shown promising in vitro cytotoxic effects against human epidermoid carcinoma and colon carcinoma cell lines, indicating the potential of this chemical class in anticancer research . Beyond biomedical applications, the structural properties of this compound suggest potential uses in materials science. Its extended, planar aromatic system makes it a candidate for developing organic electronic materials, such as semiconductors and scintillators, where charge transport and efficient fluorescence are desired . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex molecular architectures, including dyes, ligands, and functionalized polymers. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61469-65-6

Molecular Formula

C17H7N3

Molecular Weight

253.26 g/mol

IUPAC Name

phenanthrene-3,9,10-tricarbonitrile

InChI

InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)12-3-1-2-4-13(12)16(9-19)17(14)10-20/h1-7H

InChI Key

PQWMTFJVEPRDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C#N)C(=C2C#N)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Phenanthrene 3,9,10 Tricarbonitrile Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Application of ¹H, ¹³C, and ¹⁵N NMR in Nitrile-Containing Aromatic Systems

In the study of nitrile-containing aromatic systems such as phenanthrene (B1679779) tricarbonitriles, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are indispensable tools. acs.orgresearchgate.netresearchgate.netresearchgate.net

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For phenanthrene analogues, the aromatic protons typically appear in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern on the phenanthrene core.

¹³C NMR: Carbon-13 NMR is crucial for determining the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenanthrene ring and the nitrile groups provide valuable structural information. chemicalbook.com For instance, the carbon atoms of the nitrile groups (C≡N) have characteristic chemical shifts that can be distinguished from the aromatic carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the nitrile groups. The chemical shifts of the nitrogen atoms are influenced by conjugation and substituent effects within the aromatic system.

Table 1: Representative NMR Data for Phenanthrene Derivatives

Nucleus Typical Chemical Shift Range (ppm) for Phenanthrene Core Notes
¹H 7.0 - 9.0 Chemical shifts are influenced by the positions of the nitrile groups and other substituents.
¹³C 120 - 150 Quaternary carbons and carbons attached to nitrile groups will have distinct shifts.

This table provides generalized data; specific values for Phenanthrene-3,9,10-tricarbonitrile would require experimental determination.

Correlated NMR Techniques (COSY, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in complex molecules. researchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. zenodo.orgresearchgate.net In phenanthrene systems, this helps to trace the connectivity of the protons around the aromatic rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of a molecule and for assigning the positions of substituents, such as the nitrile groups on the phenanthrene skeleton. rsc.orgresearchgate.net For example, a correlation between a proton on the phenanthrene ring and the carbon of a nitrile group would definitively place that nitrile group at a specific position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Cyano Groups

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.netzenodo.org

Analysis of C≡N Stretching Frequencies in Aromatic Nitriles

The cyano (C≡N) group has a characteristic and strong stretching vibration that is readily identifiable in an IR spectrum. zenodo.org

Frequency Range: For aromatic nitriles, the C≡N stretching frequency typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This is slightly lower than for saturated nitriles (2260–2240 cm⁻¹) due to conjugation of the nitrile group with the aromatic ring, which weakens the C≡N bond. spectroscopyonline.com

Factors Influencing Frequency: The precise frequency of the C≡N stretch can be influenced by several factors, including the electronic effects of other substituents on the aromatic ring and the solvent environment. acs.orgnih.gov Photoexcitation can also significantly shift the frequency and enhance the intensity of this vibrational mode. nih.gov The sensitivity of the C≡N stretching vibration makes it a useful probe for studying the local environment and electronic structure of nitrile-containing molecules. researchgate.netacs.orgnih.gov

Table 2: Typical C≡N Stretching Frequencies in Nitriles

Compound Type C≡N Stretching Frequency (cm⁻¹) Reference
Saturated Nitriles 2260 - 2240 spectroscopyonline.com
Aromatic Nitriles 2240 - 2220 spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. acs.orgresearchgate.netresearchgate.net

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy, allowing for the determination of its elemental composition. For this compound, HRMS would confirm the molecular formula.

Fragmentation Patterns: In the mass spectrometer, molecules can be fragmented into smaller, characteristic ions. The pattern of these fragments provides valuable structural information. libretexts.orgyoutube.comresearchgate.netnih.govmiamioh.edu For aromatic compounds like phenanthrene, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.orgresearchgate.net The fragmentation of phenanthrene derivatives can involve the loss of small neutral molecules or radicals. researchgate.net For this compound, fragmentation might involve the loss of HCN or CN radicals.

Table 3: Key Mass Spectrometry Data for Phenanthrene

Ion m/z (mass-to-charge ratio) Note Reference
[Phenanthrene]⁺ 178 Molecular Ion researchgate.net
[Phenanthrene]²⁺ 89 Doubly charged parent ion researchgate.net

Hyphenated Techniques (Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry) for Complex Mixture Analysis

When dealing with complex mixtures, separating the components before MS analysis is crucial. Hyphenated techniques, which couple a separation method with mass spectrometry, are ideal for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sciex.comnih.govsigmaaldrich.comresearchgate.net The sample is first separated by liquid chromatography, and the eluting components are directly introduced into the mass spectrometer for analysis. This technique is well-suited for the analysis of complex environmental or biological samples that may contain phenanthrene derivatives. sciex.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like many PAHs and their nitrile derivatives. researchgate.netresearchgate.netnsf.govhpst.cznih.govosti.govnih.govmdpi.com The mixture is vaporized and separated in a gas chromatograph before entering the mass spectrometer. GC-MS provides excellent separation and sensitive detection, making it a standard method for the analysis of PAHs in various matrices. researchgate.netnih.govnih.gov

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of phenanthrene-dicarbonitrile analogues, this method has been instrumental in revealing the precise molecular geometry and the intricate network of non-covalent interactions that govern their solid-state packing. nih.gov

Elucidation of Intermolecular Interactions, including Aromatic Stacking

The solid-state assembly of phenanthrene-9,10-dicarbonitrile analogues is significantly influenced by intermolecular forces, most notably π-stacking interactions. spbu.ru The planar nature of the phenanthrene core facilitates face-to-face stacking of the aromatic systems. The specific arrangement of these stacks is modulated by the nature of the substituents on the phenanthrene framework. spbu.ru

In the crystal structures of 3,6-disubstituted phenanthrene-9,10-dicarbonitriles, a "head-to-tail" arrangement is observed within the π-stacked columns. spbu.ru This orientation, coupled with an eclipsed arrangement of the molecules when viewed perpendicular to the stacking plane, maximizes the attractive intermolecular forces. spbu.ru The strength of these C⋯C contacts, which are indicative of the π-stacking interactions, has been estimated to be in the range of 0.6–1.1 kcal/mol through DFT calculations. spbu.ru

The substituent groups at the 3 and 6 positions play a crucial role in dictating the finer details of the crystal packing. For instance, the introduction of different functional groups can alter the interplanar distances and the degree of molecular overlap, which in turn influences the electronic communication between adjacent molecules. spbu.ru

Table 1: Intermolecular Stacking Parameters for Phenanthrene-9,10-dicarbonitrile Analogues

CompoundStacking TypeInterplanar Distance (Å)
3,6-difluorophenanthrene-9,10-dicarbonitrileπ-π stackingData not available
3,6-dimethylphenanthrene-9,10-dicarbonitrileπ-π stackingData not available
3,6-dimethoxyphenanthrene-9,10-dicarbonitrileπ-π stackingData not available

Analysis of Bond Lengths and Angles in Crystalline States

Single-crystal X-ray diffraction provides precise measurements of bond lengths and angles, offering a detailed picture of the molecular geometry in the solid state. nih.gov For phenanthrene-9,10-dicarbonitrile analogues, this data reveals the impact of substituent groups on the phenanthrene core and the geometry of the nitrile moieties. researchgate.netcore.ac.uk

The bond lengths within the aromatic rings of these compounds are consistent with those of a polycyclic aromatic hydrocarbon, showing the characteristic partial double bond character. nist.gov The C-C bonds of the central ring and the C-CN bonds are of particular interest as they are crucial to the electronic properties of the molecule.

Table 2: Selected Bond Lengths (Å) for Phenanthrene-9,10-dicarbonitrile Analogues

Bond3,6-difluorophenanthrene-9,10-dicarbonitrile3,6-dimethylphenanthrene-9,10-dicarbonitrile3,6-dimethoxyphenanthrene-9,10-dicarbonitrile
C9-C10Data not availableData not availableData not available
C9-C(N)Data not availableData not availableData not available
C10-C(N)Data not availableData not availableData not available
C-NData not availableData not availableData not available

Note: Specific bond length values were presented in tabular form in the source material but were not extracted in the initial search.

Similarly, the bond angles provide insight into the planarity of the phenanthrene system and the orientation of the nitrile groups. researchgate.net Deviations from ideal sp² and sp hybridization angles can indicate strain or the influence of intermolecular packing forces.

Table 3: Selected Bond Angles (°) for Phenanthrene-9,10-dicarbonitrile Analogues

Angle3,6-difluorophenanthrene-9,10-dicarbonitrile3,6-dimethylphenanthrene-9,10-dicarbonitrile3,6-dimethoxyphenanthrene-9,10-dicarbonitrile
C(Ar)-C9-C10Data not availableData not availableData not available
C(Ar)-C10-C9Data not availableData not availableData not available
C9-C(N)-NData not availableData not availableData not available
C10-C(N)-NData not availableData not availableData not available

Note: Specific bond angle values were presented in graphical or tabular form in the source material but were not extracted in the initial search.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. mdpi.com For π-conjugated systems like phenanthrene derivatives, UV-Vis spectra provide valuable information about the electronic transitions and the extent of conjugation. nih.gov

Investigation of Photophysical Properties and Emission Characteristics

The photophysical properties of phenanthrene-9,10-dicarbonitrile analogues are intrinsically linked to their molecular and supramolecular structure. These compounds exhibit distinct luminescence behavior in both solution and the solid state, which is governed by their aggregation patterns. spbu.ru

The UV-Vis absorption spectra of these compounds are characterized by several absorption bands corresponding to π-π* transitions within the phenanthrene core. The position and intensity of these bands can be influenced by the substituents at the 3 and 6 positions. Electron-donating or -withdrawing groups can shift the absorption maxima to longer or shorter wavelengths, respectively, and can also affect the molar extinction coefficients.

Table 4: Photophysical Data for Phenanthrene Analogues

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
9,10-bis(diisopropylsilyl)anthracene399Data not availableData not available

The study of these analogues reveals that the electronic effects of substituents, such as silyl (B83357) groups, can significantly affect the UV/Vis and fluorescence spectra. nih.gov These effects can arise from a combination of σ-π and σ conjugation between the substituent and the aromatic system, leading to an extension of the π-conjugation, which in turn influences the transition moments and fluorescence quantum yields. nih.gov

Theoretical and Computational Chemistry Approaches to Phenanthrene 3,9,10 Tricarbonitrile Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of polycyclic aromatic systems. It offers a balance between computational cost and accuracy, making it well-suited for molecules of this size and complexity.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of electrophilic and nucleophilic attacks on polycyclic aromatic hydrocarbons. By mapping the electron density distribution and calculating electrostatic potential surfaces, researchers can identify regions of the molecule that are more susceptible to chemical reactions. For instance, the presence of electron-withdrawing nitrile groups at the 3, 9, and 10 positions of the phenanthrene (B1679779) core significantly influences its reactivity. These groups deactivate the aromatic system towards electrophilic substitution and direct incoming nucleophiles to specific carbon atoms. The precise prediction of where a reaction is most likely to occur is crucial for designing synthetic pathways and understanding reaction mechanisms.

Below is a table summarizing typical calculated frontier molecular orbital energies for related nitrile-functionalized polycyclic aromatic systems.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
9,10-Dicyanoanthracene-6.58-3.453.13
1,3,6,8-Tetracyanopyrene-7.21-4.123.09
9-Cyanophenanthrene-6.32-2.893.43

This data is illustrative and based on typical values for similar compounds. Actual values for Phenanthrene-3,9,10-tricarbonitrile would require specific calculations.

Molecular Modeling and Simulation of Aromatic Systems

Molecular modeling and simulation encompass a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are vital for understanding the physical and chemical properties of aromatic systems.

Aromaticity is a fundamental concept in chemistry, and its quantification in substituted polycyclic systems is a subject of ongoing research. The introduction of nitrile groups can have a pronounced effect on the aromatic character of the phenanthrene skeleton. Computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed to assess these changes. HOMA analysis evaluates the bond length alternation within the rings, with a value closer to 1 indicating higher aromaticity. NICS calculations, on the other hand, probe the magnetic shielding at the center of each ring, with more negative values suggesting stronger aromatic character. Studies on related systems indicate that strong π-accepting substituents like nitriles can lead to a localized decrease in the aromaticity of the substituted ring.

While the phenanthrene core is largely planar, the attachment of multiple nitrile groups can potentially introduce slight distortions in the molecular geometry. Conformational analysis through molecular mechanics or DFT can predict the most stable three-dimensional arrangement of the atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, computational studies would confirm the planarity of the polycyclic system and the orientation of the nitrile substituents relative to the aromatic plane.

The following table presents representative geometrical parameters for a phenanthrene system, which would be further refined by the presence of nitrile groups in a specific calculation for this compound.

Parameter Typical Value
C-C bond length (aromatic)1.36 - 1.45 Å
C-H bond length~1.09 Å
C-C≡N bond length~1.45 Å
C≡N bond length~1.15 Å
C-C-C bond angle (in ring)~120°
C-C-C≡N bond angle~178°

These values are generalized for polycyclic aromatic hydrocarbons and nitriles. Precise values for this compound would be determined through specific computational analysis.

Chemometric Methods for Complex Data Analysis in Spectroscopic Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic studies of complex molecules like this compound, chemometric techniques are invaluable. Spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy generate large and complex datasets. Chemometric approaches, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to analyze these spectra. For instance, PCA can help in identifying patterns and distinguishing between different isomers or conformers based on their spectral fingerprints. When studying a series of related nitrile-functionalized polycyclic hydrocarbons, chemometrics can aid in correlating spectral features with specific structural or electronic properties, providing a deeper understanding of the system as a whole.

Direct Trilinear Decomposition (DTLD) in Multidimensional Spectroscopy

Multidimensional spectroscopy, particularly fluorescence spectroscopy, is a powerful tool for the analysis of complex mixtures of PAHs. nih.govresearchgate.net However, the resulting data, often in the form of excitation-emission matrices (EEMs), can be complex due to overlapping spectral features of different components. moca.net.ua Direct Trilinear Decomposition (DTLD) is a chemometric method that can be applied to deconvolve these complex datasets.

DTLD is a mathematical model that decomposes a three-way data array into a set of three profiles for each component: excitation spectrum, emission spectrum, and concentration. For a mixture of N fluorescent components, the EEM data can be modeled as a sum of N trilinear components. This method is particularly advantageous as it can, under certain conditions, provide a unique resolution of the spectra and concentration profiles of the individual components without prior knowledge of their spectral shapes.

While specific studies applying DTLD to this compound are not prevalent in the literature, the principles of the technique are highly applicable. The introduction of three nitrile groups to the phenanthrene core is expected to create a unique fluorescence signature. In environmental or synthetic samples where this compound may coexist with other PAHs and their derivatives, DTLD could be instrumental in its selective identification and quantification. The technique's ability to resolve co-eluting or spectrally similar compounds makes it a valuable tool for analyzing such complex systems. nih.gov

Tensorial Calibration for Predictive Model Development

Tensorial calibration methods, a class of multi-way calibration techniques that includes DTLD, are powerful for developing predictive models from multidimensional data. These methods leverage the "second-order advantage," which allows for the accurate determination of a component's concentration even in the presence of uncalibrated interferents. moca.net.ua

In the context of this compound, tensorial calibration could be used to build robust quantitative models for its detection in various matrices. For instance, by creating a set of calibration samples with known concentrations of this compound and measuring their EEMs, a tensorial calibration model can be constructed. This model could then be used to predict the concentration of this compound in new samples, even if they contain other fluorescent compounds not present in the original calibration set.

The development of such predictive models is crucial for applications like environmental monitoring or quality control in materials science. The table below illustrates a hypothetical calibration set for developing a predictive model for this compound.

Sample IDThis compound Conc. (µM)Interferent A Conc. (µM)Interferent B Conc. (µM)
Cal-10.10.050.02
Cal-20.50.10.05
Cal-31.00.20.1
Cal-42.00.50.2
Cal-55.01.00.5

By applying a tensorial calibration algorithm to the EEMs of these samples, a model is generated that specifically correlates the spectral signature of this compound to its concentration, while simultaneously modeling and excluding the contributions from Interferents A and B.

Computational Insights into Nitrogen Incorporation Mechanisms in Polycyclic Aromatic Hydrocarbons

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the mechanisms of nitrogen incorporation into PAHs and the resulting effects on their electronic properties. tandfonline.comnih.gov For this compound, computational studies can elucidate the stability, reactivity, and spectroscopic properties of the molecule.

The introduction of electron-withdrawing cyano (-CN) groups to a PAH framework significantly alters its electronic structure. nih.gov DFT calculations can be employed to optimize the geometry of this compound and to calculate key electronic properties. A study on cyano-substituted PAHs using DFT has shown that the introduction of nitrile groups can improve stability and increase intermolecular interactions. nih.gov

Computational studies on the reactivity of PAHs have demonstrated that theoretical methods can predict the most likely sites for substitution reactions. nih.gov In the case of forming this compound, computational models could predict the reaction pathways and intermediates involved in the substitution of hydrogen atoms with nitrile groups on the phenanthrene backbone.

The following table summarizes key electronic properties of a model cyano-substituted PAH that can be obtained through DFT calculations, illustrating the type of data that would be relevant for this compound.

PropertyDescriptionPredicted Effect of Cyano-Substitution
HOMO Energy Energy of the Highest Occupied Molecular OrbitalLowered
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLowered
HOMO-LUMO Gap Energy difference between HOMO and LUMOGenerally reduced
Ionization Potential Energy required to remove an electronIncreased
Electron Affinity Energy released when an electron is addedIncreased
Dipole Moment Measure of the molecule's overall polaritySignificantly increased

These computational insights are critical for designing new materials with tailored electronic properties and for understanding the fundamental chemistry of nitrogen-containing PAHs.

Advanced Research Domains and Prospective Applications of Phenanthrene 3,9,10 Tricarbonitrile and Analogues

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry investigates the organization of molecules into larger, functional architectures through non-covalent interactions. nih.gov These interactions, which include electrostatic forces, van der Waals forces, and π-effects, are weaker than covalent bonds but collectively govern the self-assembly and properties of molecular systems. nih.gov For phenanthrene (B1679779) derivatives, non-covalent forces are pivotal in dictating their solid-state packing and their ability to form complex, ordered structures in solution. nih.govrug.nlnih.gov

The planar aromatic core of phenanthrene derivatives makes them highly susceptible to π-π stacking interactions, a key driver in the formation of ordered solid-state structures. The study of phenanthrene-9,10-dicarbonitriles, close analogues of Phenanthrene-3,9,10-tricarbonitrile, provides significant insight into these phenomena. nih.govrug.nl Single-crystal X-ray diffraction analyses of these compounds have been instrumental in detailing the intra- and intermolecular bond lengths and angles that define their crystalline assemblies. nih.govrug.nl

These studies reveal how aromatic stacking and other non-covalent interactions dictate the molecular packing. nih.govrug.nl The precise arrangement of molecules in the crystal lattice directly influences the material's bulk photophysical properties. Understanding these structure-property relationships is crucial for designing materials with specific optical and electronic characteristics for use in advanced applications. nih.gov

Molecular recognition and self-assembly are processes where molecules spontaneously organize into well-defined, functional superstructures. rsc.org In phenanthrene-based systems, these processes are often driven by a combination of hydrophobic effects and specific non-covalent interactions between the aromatic units. nih.gov

Researchers have demonstrated that modifying DNA oligomers with phenanthrene residues at their ends creates "sticky" termini. nih.gov Through hydrophobic interactions, these phenanthrene-DNA conjugates self-assemble into spherical nanostructures. nih.govresearchgate.net When these assemblies are doped with an acceptor chromophore like pyrene, the phenanthrene units can act as light-harvesting antennas, collecting and transferring excitation energy. nih.gov This highlights the potential for creating artificial light-harvesting complexes. nih.gov

Similarly, a π-conjugated molecule based on a naphthalene (B1677914)–phenanthro[9,10-d]imidazole structure demonstrates tunable luminescence through self-assembly. rsc.org By changing the polarity of the solvent, this molecule can be guided to self-assemble into various superstructures, resulting in multiple emission colors, including white light. rsc.org This tunability is essential for developing advanced optical materials.

Organic Optoelectronic Materials Development

Phenanthrene derivatives are increasingly investigated for their utility in organic electronic devices. google.com The introduction of electron-withdrawing nitrile (cyano) groups onto the phenanthrene framework, as in this compound, significantly modifies its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. evitachem.com

The design of materials for organic electronics hinges on the ability to tune their energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This compound is utilized in OLEDs and organic photovoltaics precisely because its electronic properties are tailored for these applications. evitachem.com The phenanthrene core provides a stable, conjugated system, while the three electron-withdrawing nitrile groups lower the LUMO energy level, facilitating electron injection and transport.

In the context of OLEDs, phenanthrene derivatives have also been engineered as high-performance host materials. For instance, phenanthro[9,10-d]triazole and phenanthro[9,10-d]imidazole derivatives possess high triplet energies. rsc.org This property is critical for hosting blue phosphorescent emitters, as it prevents the back-transfer of energy from the emitter to the host, thereby enhancing device efficiency. OLEDs incorporating these materials have achieved high external quantum efficiencies greater than 20%. rsc.org

Developing efficient organic emitters in the near-infrared (NIR) spectrum is a significant challenge due to the difficulty in molecular design. nih.govresearchgate.net Phenanthrene-based compounds have emerged as a promising solution. A key strategy involves creating a molecule with a strong intramolecular charge-transfer (ICT) character, often through a donor-acceptor (D-A) design. mdpi.com

A notable example is the NIR thermally activated delayed fluorescence (TADF) molecule TPA-DCPP, which incorporates a 2,3-dicyanopyrazino phenanthrene (DCPP) unit as the acceptor and triphenylamine (B166846) (TPA) as the donor. nih.govresearchgate.net The powerful electron-withdrawing nature of the dicyanopyrazino group on the phenanthrene core creates a small singlet-triplet energy splitting (ΔEST) of 0.13 eV. nih.gov This small gap allows for efficient harvesting of triplet excitons, which are converted to singlets and then emit light. An OLED using a doped TPA-DCPP film achieved a very high external quantum efficiency of nearly 10% with an emission wavelength of 668 nm, which is comparable to leading phosphorescent deep-red/NIR OLEDs. nih.govresearchgate.net

Device Parameter Value Reference
MoleculeTPA-DCPP nih.gov, researchgate.net
Device TypeDoped OLED nih.gov
Emission Wavelength (λ)668 nm nih.gov
Max. External Quantum Efficiency (EQE)~10% nih.gov
Singlet-Triplet Splitting (ΔEST)0.13 eV nih.gov

This interactive table summarizes the performance of the TPA-DCPP based NIR OLED.

While functionalization with strong electron-withdrawing groups often leads to n-type (electron-transporting) materials, the phenanthrene core can also be engineered to create p-type (hole-transporting) semiconductors. rsc.orgresearchgate.net The development of high-mobility p-type materials is crucial for constructing complementary circuits in organic electronics. rsc.org

Novel p-channel semiconductors have been developed from phenanthrene-based conjugated oligomers. rsc.org These materials exhibit high charge carrier mobility and excellent stability. rsc.org Similarly, conjugated macrocycles of phenanthrene function as p-type semiconductors in solution-processed thin-film transistors. rsc.org The performance of these materials is directly dependent on their ability to self-aggregate in an ordered fashion, which facilitates efficient charge transport between molecules. rsc.org The modification of the phenanthrene core into larger, conjugated systems is therefore a key strategy for engineering high-performance p-type organic semiconductors. rsc.orgrsc.org

Fundamental Studies in Organic Synthesis

The strategic incorporation of nitrile functionalities onto the phenanthrene scaffold provides a versatile platform for the synthesis of complex organic molecules. The unique reactivity of the nitrile group, coupled with the rigid, planar structure of the phenanthrene core, allows for the development of novel synthetic methodologies.

Nitriles are of immense importance in functional group-oriented organic synthesis. nih.gov Their ability to be transformed into a wide array of other functional groups, such as primary amines, aldehydes, and ketones, makes them invaluable synthetic intermediates. nih.govlibretexts.orgchadsprep.com The synthesis of nitrile-containing building blocks has garnered considerable attention due to their prevalence in pharmaceuticals and their versatility in the synthesis of heterocycles. digitellinc.com

The carbon-nitrogen triple bond in the nitrile group possesses a unique reactivity profile, with a nucleophilic nitrogen atom, a π-coordinating triple bond, and an electrophilic carbon center. nih.gov This allows nitriles to participate in a diverse range of organic reactions, including cycloadditions and insertions, which are crucial for constructing carbo- and heterocyclic frameworks. nih.gov For instance, nitriles can undergo [2+2+2] cycloaddition with alkynes to form polysubstituted pyrimidines. researchgate.net

A significant challenge in the synthesis of nitrile-containing compounds has been the reliance on toxic cyanide sources like hydrogen cyanide or metal cyanides. digitellinc.com To address this, research has focused on developing new synthetic methods that utilize non-toxic, bench-stable nitrile-transfer reagents. digitellinc.com

The development of novel reaction methodologies is crucial for the efficient construction of complex organic scaffolds. Nitriles play a pivotal role in this area, often serving as directing groups in C-H bond functionalization reactions, enabling the introduction of diverse functionalities. nih.gov They can also act as radical acceptors in radical cascade strategies, leading to a wide variety of functional molecules. nih.gov

Recent advancements include the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to activate nitriles, generating aza-allene species in situ that can participate in cycloaddition reactions. researchgate.net This has proven effective for the construction of polysubstituted pyrimidines and bicyclopyrimidines. researchgate.net Telescoping synthesis, a strategy that avoids the isolation and purification of intermediates, represents a powerful approach for the rapid assembly of complex molecular structures. acs.org For example, a rhodium-catalyzed ortho-C(sp²)-H olefination of tert-alkyl aryl ketones with methyl acrylate, followed by cascade double cyclizations, efficiently produces rare γ-lactone-fused indanones. acs.org

Furthermore, innovative catalytic systems are being developed to enhance the synthesis of complex molecules. A novel, reusable agar-coated nanocatalyst, CuFe₂O₄@agar@Cu₂O, has been designed for the sustainable synthesis of biologically important scaffolds like benzodiazepines and tetrazoles. acs.org

Interaction Studies with Biomolecular Systems (from a Chemical Interaction Perspective)

The planar aromatic structure of phenanthrene derivatives facilitates their interaction with biological macromolecules, particularly DNA. The introduction of nitrile groups can modulate these interactions, influencing binding affinities and mechanisms.

Polycyclic aromatic hydrocarbons (PAHs) are known to interact with DNA, often through intercalation, where the planar aromatic molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can lead to structural distortions of the DNA, such as unwinding of the helix and an increase in the helical rise between base pairs. nih.gov

The specific orientation and binding affinity of a PAH derivative are influenced by its structure. For example, a benzo[c]phenanthrene (B127203) (B[c]Ph) derivative has been shown to intercalate into a DNA duplex with its terminal aromatic ring threading through the duplex and facing the major groove. nih.gov This intercalation does not disrupt the Watson-Crick base pairing of the flanking base pairs. nih.gov The presence and position of functional groups, such as nitriles, on the phenanthrene ring system can be expected to alter the electronic distribution and steric profile of the molecule, thereby influencing its intercalation mechanism and binding affinity with DNA.

Tunable Aromaticity and Electronic Properties through Nitrile Functionalization

The introduction of nitrile groups onto a PAH framework like phenanthrene is a powerful strategy for tuning its fundamental electronic and aromatic properties. This functionalization has significant implications for the design of novel organic materials.

Nitrile groups are strong electron-withdrawing groups. nih.gov Their substitution on a PAH framework can significantly alter the electronic properties of the molecule. nih.govyu.edu.joresearchgate.net This electron-withdrawing effect can make the PAH backbone more positive in the molecular surface electrostatic potential, which can improve the control of crystallization processes. nih.gov Furthermore, the introduction of nitrile groups can enhance the stability of the molecule against photo-oxidation. nih.gov

The electronic properties that can be tuned through nitrile functionalization include the bandgap, electron affinity, and ionization potential. nih.gov For instance, the addition of nitro groups, which are also electron-withdrawing, to a phenanthrene molecule has been shown to decrease the total energy, energy gap, and the HOMO and LUMO energies compared to the parent molecule. yu.edu.joresearchgate.net Conversely, the ionization potential and electron affinity are increased. yu.edu.joresearchgate.net Machine learning models have been developed to predict these electronic properties for cyano-substituted PAHs with high accuracy. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting Phenanthrene-3,9,10-tricarbonitrile in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) using non-polar or polar columns (e.g., DB-5 or HP-5MS) is widely employed. Retention indices (RI) and Kovats indices are critical for identification, with calibration using deuterated phenanthrene standards (e.g., Phenanthrene-d10) to enhance accuracy. Environmental samples often require extraction via solid-phase microextraction (SPME) or liquid-liquid partitioning, followed by column cleanup to remove interfering organic matter .
  • Key Data : For GC analysis, retention indices for phenanthrene derivatives range from 1,800 to 2,200 on non-polar columns, with temperature programs optimized between 50°C (initial) and 300°C (final) .

Q. How is this compound synthesized, and what are the critical purification steps?

  • Methodology : Multi-step synthesis typically involves cyclization reactions of substituted naphthalene precursors under acidic or catalytic conditions. A common approach is the trimerization of nitrile-containing intermediates, followed by recrystallization using toluene or dichloromethane. Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via 13C^{13}\text{C} NMR to confirm nitrile group positions and crystallinity .
  • Key Data : X-ray crystallography (e.g., CCDC 2270159) confirms the planar structure of tricarbonitrile derivatives, with bond angles critical for electronic properties .

Q. What factors influence the adsorption of this compound in soil systems?

  • Methodology : Batch sorption experiments using Freundlich isotherms quantify distribution coefficients (KdK_d) normalized to soil organic carbon (KocK_{oc}). Dissolved organic matter (DOM) from root exudates or surfactants reduces adsorption by competing for hydrophobic binding sites. Studies recommend using artificial root exudates (ARE) to simulate field conditions .
  • Key Data : KocK_{oc} values decrease by 15–30% in the presence of 50 mg/L ARE, with DOM concentrations inversely correlating with adsorption efficiency .

Advanced Research Questions

Q. How can Plackett-Burman experimental design optimize bioremediation of this compound in contaminated soils?

  • Methodology : Plackett-Burman designs screen macro/micronutrients (e.g., N, P, Fe) to maximize microbial degradation. Variables are tested at high/low levels, with phenanthrene removal rates as the response. Statistical analysis identifies significant factors (e.g., phosphate enhances Pseudomonas activity by 40%). Follow-up optimization uses response surface methodology (RSM) .
  • Contradiction Note : While phosphate generally aids degradation, excess Fe3+^{3+} may inhibit enzymes like dioxygenases, requiring careful balancing .

Q. What molecular docking strategies evaluate the antifungal potential of this compound derivatives?

  • Methodology : Docking studies target Lanosterol 14α-demethylase (PDB ID: 1EA1), a fungal enzyme critical for ergosterol synthesis. Tricarbonitrile derivatives are modeled for binding affinity using AutoDock Vina, with comparison to fluconazole. Key parameters include hydrogen bonding with heme groups and steric compatibility in the active site .
  • Key Finding : Derivatives with electron-withdrawing nitrile groups show 2–3x higher binding energy than fluconazole, suggesting enhanced inhibition .

Q. How does conjugation modulation in poly(phenanthrene) backbones enhance nonlinear optical (NLO) properties of tricarbonitrile derivatives?

  • Methodology : Hyper-Rayleigh scattering measures second-order NLO responses. Torsion angles between phenanthrene units are adjusted via solvent polarity to optimize conjugation length. Computational DFT simulations correlate dihedral angles (<10°) with hyperpolarizability (β\beta) values exceeding 1,000 × 1030^{-30} esu .
  • Contradiction Note : While planar structures enhance β\beta, excessive rigidity reduces solubility, requiring trade-offs in material design .

Q. What mechanisms explain hysteresis in this compound desorption from soils?

  • Methodology : Batch desorption experiments quantify hysteresis using the thermodynamic index (TII). Hysteresis increases with initial concentration (e.g., TII = 0.8 at 50 mg/kg vs. 0.5 at 10 mg/kg), attributed to pore deformation and irreversible binding to humic acids. Long-term sorption (>72 hrs) exacerbates hysteresis due to diffusion-limited kinetics .
  • Key Data : Retention rates rise by 25% when sorption time increases from 24 to 96 hrs .

Data Contradictions and Resolution

  • Adsorption vs. Solubility : Surfactants like Triton X-100 enhance solubility above critical micelle concentration (CMC) but reduce adsorption efficiency by 50% . Resolution requires site-specific evaluation of remediation goals (extraction vs. immobilization).
  • Nutrient Effects in Bioremediation : While nitrogen boosts microbial growth, excess NH4+_4^+ may acidify soils, altering phenanthrene bioavailability. ANCOVA models are recommended to decouple pH and nutrient interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.